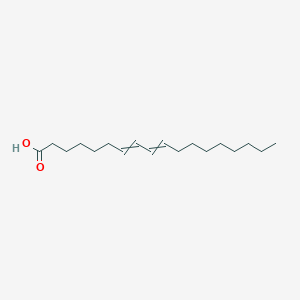

Octadeca-7,9-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73985-25-8 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

octadeca-7,9-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-12H,2-8,13-17H2,1H3,(H,19,20) |

InChI Key |

HACBQSMIIGXKGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC=CCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of Octadeca 7,9 Dienoic Acid

Enzymatic Biosynthesis Pathways in Biological Systems

The natural production of conjugated linoleic acids, including octadeca-7,9-dienoic acid, occurs through specific enzymatic reactions in microorganisms and mammals. These pathways primarily involve the isomerization or desaturation of linoleic acid.

The primary precursor for the biosynthesis of conjugated linoleic acid is linoleic acid (LA), an 18-carbon omega-6 fatty acid. nih.gov In biological systems, particularly in the gastrointestinal tracts of ruminants and humans, microorganisms play a crucial role in converting LA into various CLA isomers. wikipedia.orgnih.gov

Ruminant Biohydrogenation: In the rumen of animals like cows and sheep, dietary fats undergo lipolysis, releasing free fatty acids. nih.gov Gut microorganisms then initiate a process of biohydrogenation. The first step is the isomerization of linoleic acid to a conjugated diene, most commonly cis-9, trans-11 CLA (rumenic acid), by the enzyme linoleate (B1235992) isomerase. nih.govanimbiosci.org This CLA isomer is an intermediate that is subsequently hydrogenated to trans-vaccenic acid and finally to stearic acid. nih.govanimbiosci.org

Bacterial Conversion: Various bacterial species found in the gut, including those from the genera Lactobacillus, Bifidobacterium, and Propionibacterium, are capable of converting free linoleic acid into CLA. nih.govresearchgate.netnih.gov For instance, Lactiplantibacillus plantarum utilizes a multi-enzyme system to produce CLA from linoleic acid. mdpi.com This microbial production is considered an environmentally friendly and highly isomer-selective method for CLA synthesis. nih.govmdpi.com

While microbial isomerases are central to CLA formation, desaturase enzymes also contribute to its biosynthesis, particularly in non-ruminant animals, including humans.

Δ9-Desaturase Activity: In mammals, a significant pathway for CLA synthesis involves the endogenous conversion of trans-vaccenic acid (TVA), which is obtained from the consumption of dairy and meat products. nih.gov The enzyme Δ9-desaturase, also known as stearoyl-CoA desaturase, acts on TVA to introduce a cis-9 double bond, converting it into cis-9, trans-11 CLA. wikipedia.org This process primarily occurs in adipose and mammary tissues. nih.gov

Microbial Enzyme Systems: The conversion of linoleic acid to CLA in bacteria like L. plantarum involves a more complex, multi-enzyme catalysis system rather than a single desaturase or elongase. researchgate.net This system includes enzymes like a hydratase, a dehydrogenase, and a decarboxylase that work in concert to achieve the isomerization. mdpi.com For example, the linoleate isomerase from Propionibacterium acnes is a key enzyme that directly catalyzes the formation of conjugated double bonds. acs.org

The following table summarizes the primary pathways for CLA biosynthesis.

Table 1: Major Biosynthesis Pathways of Conjugated Linoleic Acid (CLA)| Pathway | Organism/System | Precursor Molecule | Key Enzyme(s) | Primary Product |

|---|---|---|---|---|

| Bacterial Isomerization | Rumen Microorganisms, Gut Bacteria (Lactobacillus, Bifidobacterium) | Linoleic Acid | Linoleate Isomerase | cis-9, trans-11 CLA |

| Endogenous Desaturation | Mammals (including humans) | trans-Vaccenic Acid | Δ9-Desaturase | cis-9, trans-11 CLA |

| Multi-enzyme System | Lactiplantibacillus plantarum | Linoleic Acid | Hydratase, Dehydrogenase, Decarboxylase | CLA Isomers |

Biotransformation and Derivatization Mechanisms

Once formed, octadecadienoic acids can undergo extensive metabolic transformations, leading to a diverse array of bioactive derivatives. These processes include oxidation and nitration, which are mediated by several key enzyme families.

Polyunsaturated fatty acids are readily oxidized either enzymatically or non-enzymatically to form a class of signaling molecules known as oxylipins. nih.govresearchgate.net The metabolism of octadecadienoic acids yields a variety of these compounds, including hydroxylated, epoxidized, and keto-derivatives. acs.orgnih.gov

Hydroxylated Derivatives: The formation of hydroxyoctadecadienoic acids (HODEs) is a major metabolic pathway. nih.gov For example, 9-HODE and 13-HODE are prominent oxidized linoleic acid metabolites. physiology.orgescholarship.org

Epoxidized and Dihydroxy Derivatives: Cytochrome P450 enzymes metabolize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME. nih.gov These epoxides can be further hydrolyzed by soluble epoxide hydrolase (sEH) to yield the corresponding dihydroxyoctadecenoic acids (DiHOMEs), including 9,10-DiHOME and 12,13-DiHOME. escholarship.orgnih.govnih.gov

Keto-Derivatives: Hydroxy fatty acids like HODEs can be further metabolized by dehydrogenases to form oxo-octadecadienoic acids (OxoODEs or KODEs), such as 13-oxo-octadecadienoic acid (13-KODE). nih.govmdpi.com

The biotransformation of octadecadienoic acids into oxylipins is catalyzed by three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.netacs.org

Lipoxygenases (LOX): These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids, which are then reduced to their corresponding hydroxy derivatives (HODEs). oup.commdpi.com

Cytochrome P450 (CYP) Enzymes: CYP epoxygenases are responsible for converting linoleic acid into EpOMEs. nih.govresearchgate.net Specific subfamilies, including CYP1A, CYP2B, CYP2C, and CYP2J, are involved in producing epoxides and hydroxylated products from polyunsaturated fatty acids. nih.govfrontiersin.org

Hydroxy Fatty Acid Dehydrogenases: These enzymes are involved in the subsequent conversion of hydroxylated metabolites. For instance, they can oxidize HODEs to produce keto-derivatives like OxoODEs. nih.gov

The table below details the enzymes and the resulting metabolites from octadecadienoic acid biotransformation.

Table 2: Enzymatic Biotransformation of Octadecadienoic Acids| Enzyme Family | Primary Action | Resulting Metabolites |

|---|---|---|

| Lipoxygenase (LOX) | Hydroperoxidation, Hydroxylation | Hydroperoxyoctadecadienoic acids (HpODEs), Hydroxyoctadecadienoic acids (HODEs) |

| Cytochrome P450 (CYP) | Epoxidation, Hydroxylation | Epoxyoctadecenoic acids (EpOMEs), Hydroxyoctadecadienoic acids (HODEs) |

| Soluble Epoxide Hydrolase (sEH) | Hydrolysis of epoxides | Dihydroxyoctadecenoic acids (DiHOMEs) |

| Dehydrogenases | Oxidation of hydroxyl groups | Oxo-octadecadienoic acids (OxoODEs/KODEs) |

In addition to oxidation, conjugated linoleic acids are preferential substrates for nitration reactions, particularly under conditions of inflammatory or metabolic stress. nih.gov This process leads to the formation of nitro-fatty acids, which are potent signaling molecules. nih.gov

The reaction with nitrogen oxides, such as nitrogen dioxide (•NO2), results in the formation of nitroalkene derivatives. nih.gov Conjugated linoleic acid is significantly more susceptible to nitration than non-conjugated fatty acids like linoleic acid, with reaction yields up to 105 times greater. nih.gov This high reactivity is attributed to the conjugated diene structure. nih.gov The formation of these nitro-fatty acids, such as 9-nitro-octadeca-9,11-dienoic acid, can occur through various mechanisms, including those catalyzed by mitochondria, activated macrophages, or through the acidic conditions present during digestion. nih.govresearchgate.net These nitrated derivatives have been detected endogenously in human plasma. nih.govcaymanchem.com

Microbial Biotransformations and Their Contribution to this compound Diversity

Microbial biotransformation plays a significant role in the production of a diverse range of conjugated linoleic acids (CLAs), which are isomers of octadecadienoic acid. While specific research on the microbial production of this compound is not extensively detailed in the available literature, the broader understanding of how microbes synthesize various CLA isomers provides a foundational context. The diversity of these fatty acids is largely a result of enzymatic processes within various microorganisms, which convert linoleic acid into different conjugated dienoic forms.

A variety of bacteria, particularly those from the genera Lactobacillus, Bifidobacterium, and Propionibacterium, are known to produce CLAs. nih.govnih.gov These bacteria possess the necessary enzymatic machinery to isomerize the double bonds of linoleic acid. The primary isomers produced and studied are cis-9, trans-11-CLA and trans-10, cis-12-CLA, which are the most biologically active forms. vup.sk However, other isomers, such as trans-9, trans-11-CLA, are also synthesized by these microbes. vup.sk

The enzymatic conversion of linoleic acid to CLA by bacteria is a complex process. In many bacteria, this transformation is catalyzed by linoleate isomerase. nih.gov This enzyme facilitates the migration of a double bond to form a conjugated system. The specific isomers produced can depend on the bacterial strain and the conditions of the fermentation process. vup.sk For instance, the pH of the culture medium can influence the relative proportions of different CLA isomers formed by Lactobacillus and Bifidobacterium species. vup.sk

In addition to bacteria, some fungi have also been shown to be capable of biohydrogenating linoleic acid, a process that can lead to the formation of CLA isomers. nii.ac.jp This further expands the potential for microbial contributions to the diversity of octadecadienoic acids.

The table below summarizes the microbial production of various conjugated linoleic acid isomers by different bacterial species.

| Bacterial Species | Substrate | Produced Conjugated Linoleic Acid Isomers |

| Lactobacillus plantarum | Linoleic Acid | cis-9, trans-11-CLA, trans-10, cis-12-CLA |

| Lactobacillus acidophilus | Linoleic Acid | cis-9, trans-11-CLA, trans-10, cis-12-CLA, trans-9, trans-11-CLA |

| Bifidobacterium breve | Linoleic Acid | cis-9, trans-11-CLA, trans-9, trans-11-CLA |

| Bifidobacterium bifidum | Linoleic Acid | cis-9, trans-11-CLA, trans-9, trans-11-CLA |

| Propionibacterium freudenreichii | Linoleic Acid | cis-9, trans-11-CLA |

Table 1. Microbial Production of Conjugated Linoleic Acid Isomers. This interactive table provides an overview of various bacterial species and the specific isomers of conjugated linoleic acid they produce from linoleic acid.

While the direct microbial synthesis of this compound is not explicitly documented in the provided research, the established ability of various microorganisms to produce a wide array of other positional and geometric isomers of conjugated linoleic acid suggests that microbial enzymatic systems are a key source of diversity for this class of fatty acids. Further research into the specific enzymatic pathways of a broader range of microorganisms may yet reveal the biotransformation routes leading to the formation of this compound.

Chemical Synthesis and Chemoenzymatic Strategies for Octadeca 7,9 Dienoic Acid and Its Analogs

Advanced Total Chemical Synthesis Methodologies

Total chemical synthesis provides a powerful means to produce specific isomers and derivatives of octadeca-7,9-dienoic acid, allowing for precise control over the molecular structure.

Stereoselective Synthesis Approaches to Specific Octadecadienoic Acid Isomers

The stereochemistry of conjugated linoleic acids (CLAs), including this compound isomers, is crucial for their biological activity. Researchers have developed multi-step stereoselective syntheses to obtain high-purity isomers. For example, (9Z,11E)-, (10E,12Z)-, and (10Z,12Z)-[1-¹⁴C]-octadecadienoic acids have been prepared with greater than 98% isomeric and radiochemical purity. nih.gov One such method involves the sequential substitution of 1,2-dichloro-ethene. nih.gov

Another approach for synthesizing (Z,Z)-octadeca-10,12-dienoic acid involves coupling (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. agriculturejournals.cz The resulting enyne-system undergoes stereoselective hydrogenation of the triple bond, followed by deprotection to yield (Z,Z)-octadeca-10,12-dienol, which is then oxidized to the desired acid. agriculturejournals.cz The synthesis of trans-7,cis-9 octadecadienoic acid and other CLA isomers has been achieved through the base conjugation of partially hydrogenated gamma-linolenic acid. nih.gov

These methods, while effective, often involve multiple steps and can be complex. agriculturejournals.cztaylorfrancis.com

Development of Novel Synthetic Routes for Furan (B31954) Fatty Acid Derivatives (e.g., 7,10-epoxythis compound)

Furan fatty acids (F-acids) represent an important class of this compound derivatives. lboro.ac.uk Traditional chemical synthesis of these compounds often requires complicated, multi-step processes. acs.orgresearchgate.netnih.gov However, recent advancements have led to more streamlined and efficient synthetic routes.

A significant breakthrough is the development of a simple, one-step synthesis of 7,10-epoxythis compound (EODA) from 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) via heat treatment. acs.orgnih.govgoogle.com This method can achieve a production yield of up to 80% under optimized conditions of 90°C for 24 hours. acs.orgnih.gov Further optimization studies have shown that the production of 7,10-EODA is maximized when heated at over 85°C for at least 48 hours in hexane. koreascience.kr

The synthesis of furan structures from epoxidized plant oils has also been investigated. Treating epoxidized soybean oil with acids can produce furan structures from the epoxidized linoleate (B1235992) moiety, with yields of up to 14% being achieved with fluorosulfonic acid using epoxidized methyl linoleate as a model compound. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods offer more sustainable and selective alternatives to purely chemical syntheses for producing this compound and its analogs.

Enzyme-Catalyzed Reactions in the Synthesis of Octadecadienoic Acids

Enzymes, particularly lipases, have been widely used to catalyze the synthesis of conjugated linoleic acids (CLAs). nih.govmdpi.combohrium.com Lipase-catalyzed esterification and acidolysis are common strategies. mdpi.combohrium.com For instance, conjugated linoleyl β-sitosterol has been synthesized from β-sitosterol and CLA using a lipase (B570770) in n-hexane, achieving a yield of 72.6% under optimal conditions. nih.gov

The efficiency of lipase-catalyzed reactions can be optimized by controlling various parameters. In the synthesis of structured lipids from hazelnut oil and CLA, the substrate molar ratio was found to be the most significant factor affecting the incorporation of CLA. bohrium.com Optimal conditions of 59°C, a 6-hour reaction time, and a substrate molar ratio of 4 resulted in a maximum CLA incorporation of 49.42%. bohrium.com

Lipases also exhibit selectivity towards different CLA isomers. mdpi.com Studies using lipases from Rhizomucor miehei, Candida antarctica lipase B (CALB), and Thermomyces lanuginosus lipase (TLL) have shown different incorporation rates for cis-9,trans-11 and trans-10,cis-12 CLA isomers into phosphatidylcholine. mdpi.com

A chemoenzymatic cascade has been developed for the conversion of linoleic acid into 13S-hydroxy-(9Z,11E)-octadecadienoic acid (13-HOD). acs.org This process utilizes a 13S-lipoxygenase from Pseudomonas aeruginosa followed by chemical reduction. acs.org Furthermore, a one-pot synthesis of 13-hydroperoxyoctadecadienoic acid from safflower oil has been achieved using a cascade of lipoxygenase, lipase, and catalase. mdpi.com

Engineering Microbial Systems for Targeted Production

Metabolic engineering of microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica, presents a promising avenue for the sustainable production of this compound and other fatty acids. nih.govmdpi.comnih.gov These microbial cell factories can be engineered to enhance the production of desired compounds from renewable feedstocks. nih.govnih.govresearchgate.netresearchgate.net

Several strategies are employed in the metabolic engineering of these systems:

Increasing Precursor Supply: Genetic modifications are made to boost the production of key precursors like acetyl-CoA and malonyl-CoA. mdpi.com

Pathway Overexpression: Heterologous genes encoding enzymes for specific fatty acid synthesis pathways are introduced and overexpressed. nih.gov

Blocking Competing Pathways: Deletion of genes involved in competing metabolic pathways, such as β-oxidation, can redirect metabolic flux towards the desired product. nih.gov

For example, to enhance the production of conjugated linoleic acids (CLAs) in Y. lipolytica, researchers have generated genetically modified strains. nih.gov By combining overexpression of a diacylglycerol transferase (DGA1) gene to increase lipid accumulation, with the integration of a Δ12 desaturase and a Propionibacterium acnes isomerase (PAI), a significant increase in CLA production has been achieved. semanticscholar.org In one study, an engineered Y. lipolytica strain produced 132.6 mg/L of trans-10, cis-12 CLA from glycerol (B35011). nih.govsemanticscholar.org This represented the first report of producing this specific CLA isomer in Y. lipolytica using glycerol as the sole carbon source. nih.govsemanticscholar.org

The production of furan fatty acids has also been a target for metabolic engineering. The discovery of the biosynthetic pathway in bacteria has opened up possibilities for overproducing these compounds for industrial use. glbrc.org Research in Rhodobacter sphaeroides has identified a novel S-adenosylmethionine-dependent methylase and other genes required for the conversion of an 18-carbon unsaturated fatty acid into a 19-carbon furan-containing fatty acid. pnas.orgnih.govnih.gov

Molecular Mechanisms and Biological Roles of Octadeca 7,9 Dienoic Acid in Controlled Research Models

Modulation of Cellular Signaling Pathways

Investigations into Interactions with Intracellular Molecular Targets and Ligand-Receptor Dynamics

Octadeca-7,9-dienoic acid and its isomers have been the subject of research to understand their interactions with intracellular molecular targets and the dynamics of ligand-receptor binding. These fatty acids can influence cellular behavior by binding to and modulating the activity of various proteins, including enzymes and receptors.

The dynamics of ligand-receptor interactions are crucial for understanding the biological effects of these fatty acids. Molecular dynamics simulations are a key tool in this area, providing insights into the stability and conformational changes of ligand-receptor complexes over time. mdpi.com Such simulations can reveal how the binding of a ligand, like a specific isomer of this compound, can influence the receptor's dynamics and activation state, ultimately affecting intracellular signaling. biorxiv.org The binding and unbinding rates of ligands to receptors can be rapid and can alter a particle's mobility, a phenomenon studied in systems like DNA-coated colloids. nsf.gov

Furthermore, related compounds such as 9-hydroxyoctadecadienoic acid (9-HODE) and its derivatives have been shown to directly activate peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.org This activation is significant as PPARγ is a nuclear receptor that plays a critical role in regulating fatty acid metabolism and inflammation. The binding of these fatty acids to PPARγ can induce the transcription of target genes, leading to cellular responses like the differentiation of adipocytes and the maturation of monocytes into macrophages. wikipedia.orgwikipedia.org

The table below summarizes key findings related to the interaction of this compound and its analogs with intracellular targets.

| Compound/Analog | Target | Interaction Details | Outcome |

| (9Z,12Z)-Octadeca-9,12-dienoic acid | β-ketoacyl-ACP synthase (KasA) | Hydrogen bond with PRO201 | Lower binding affinity compared to co-crystallized ligand nih.gov |

| 9-Hydroxyoctadecadienoic acid (9-HODE) | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Direct activation | Induction of PPARγ-inducible genes, stimulation of monocyte maturation wikipedia.org |

| 13-Hydroxyoctadecadienoic acid (13-HODE) | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Direct activation | Stimulation of monocyte maturation to macrophages wikipedia.org |

Effects on Cellular Membrane Properties and Functionality

The integration of fatty acids into cellular membranes can significantly alter their biophysical properties and functionality. The structure of the fatty acid, particularly the presence, number, and configuration of double bonds, plays a crucial role in these effects.

Polyunsaturated fatty acids (PUFAs), when incorporated into membrane phospholipids, are known to increase membrane fluidity. lipotype.com This is because their bent structure disrupts the tight packing of the lipid bilayer. Conversely, fatty acids with trans double bonds, like (6E,9E)-octadeca-6,9-dienoic acid, tend to have a more linear structure, which can reduce membrane fluidity and enhance rigidity compared to their cis isomers. This alteration in fluidity can, in turn, affect the function of membrane-embedded proteins and receptors.

A novel furan (B31954) fatty acid, 7,10-epoxythis compound (7,10-EODA), has been shown to target the cell membrane of bacteria such as Staphylococcus aureus. researchgate.net Its antimicrobial action involves permeabilizing the cell membrane, demonstrating a direct impact on membrane integrity and function. researchgate.net

The table below outlines the observed effects of different octadecanoic acid analogs on cellular membrane properties.

| Fatty Acid Analog | Effect on Membrane | Mechanism | Consequence |

| Polyunsaturated Fatty Acids (PUFAs) | Increased fluidity, thinner membrane | Disruption of lipid packing by bent structure | Increased permeability, compensatory increase in cholesterol and saturated lipids lipotype.com |

| (6E,9E)-Octadeca-6,9-dienoic acid | Reduced fluidity, increased rigidity | Linear structure allows for tighter packing | Altered receptor interactions |

| 7,10-Epoxythis compound (7,10-EODA) | Increased permeability | Membrane targeting action | Antimicrobial activity against S. aureus researchgate.netresearchgate.net |

Alteration of Enzyme and Receptor Activity in Vitro

This compound and its derivatives have been demonstrated to modulate the activity of various enzymes and receptors in in vitro experimental systems. These interactions can lead to a cascade of downstream cellular effects.

In the context of cancer cell biology, isomers of conjugated linoleic acid (CLA), such as trans-10, cis-12-octadeca-10,12-dienoic acid, have been found to influence signaling pathways that regulate cell growth. Research indicates that this CLA isomer can lead to increased phosphorylation of the insulin-like growth factor 1 (IGF-I)/insulin receptor. nih.gov This, in turn, can stimulate signaling through the mitogen-activated protein kinase/ERK kinase (MEK)/extracellular-signal-regulated kinase (ERK) and the phosphoinositide 3-kinases–protein kinase B (PI3K-AKT) pathways, which are known to promote cellular growth. nih.gov

Furthermore, (10E,12Z)-Octadeca-10,12-dienoic acid has been shown to reduce the expression of lipogenic enzymes and inhibit the desaturation of fatty acids. medchemexpress.com It can also decrease the activity of lipoprotein lipase (B570770) (LPL) in cultured 3T3-L1 adipocytes. medchemexpress.com In murine models, this isomer has been observed to decrease the expression of hepatic stearoyl-CoA desaturase mRNA. medchemexpress.com

The table below summarizes the in vitro effects of this compound and its analogs on enzyme and receptor activity.

| Compound/Analog | Target Enzyme/Receptor | Observed Effect | Cell Line/Model |

| 7,10-Epoxythis compound (7,10-EODA) | Hemolysin, Protease, Autolysin | Inhibition of activity | Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.gov |

| trans-10, cis-12-Octadeca-10,12-dienoic acid | Insulin-like growth factor 1 (IGF-I)/insulin receptor | Increased phosphorylation | Tumor cells nih.gov |

| (10E,12Z)-Octadeca-10,12-dienoic acid | Lipogenic enzymes, Lipoprotein lipase (LPL) | Reduced expression and activity | Cultured 3T3-L1 adipocytes medchemexpress.com |

| (10E,12Z)-Octadeca-10,12-dienoic acid | Stearoyl-CoA desaturase | Decreased mRNA expression | Mice medchemexpress.com |

Cellular Process Regulation in Non-Human and In Vitro Systems

Studies on Cell Proliferation and Differentiation in Model Cell Lines

The influence of this compound and its related compounds on cell proliferation and differentiation has been investigated in various model cell lines, revealing complex and sometimes contradictory effects depending on the specific isomer and cell type.

Some fatty acids have been shown to promote cell proliferation. For example, arachidonic acid has been observed to increase cancer cell proliferation. nih.gov Similarly, certain isomers of conjugated linoleic acid (CLA) have been found to stimulate proliferation in tumor cells through the activation of signaling pathways such as MEK-ERK and PI3K-AKT. nih.gov

Conversely, other related fatty acids exhibit anti-proliferative effects. For instance, 9-oxo-octadecadienoic acids (9-oxo-ODAs) have been found to suppress the proliferation of human cervical cancer cells in a concentration-dependent manner. nagoya-u.ac.jp This effect is attributed to the suppression of cyclin-dependent kinase 1 (CDK1) expression. nagoya-u.ac.jp Similarly, 13(S)-Hydroxyoctadeca-9(Z),11(E)-dienoic acid (13-HODE) has been shown to inhibit the proliferation of cultured human colon cancer cells. wikipedia.org

In terms of cell differentiation, 13-HODE dehydrogenase, an enzyme that converts 13-HODE to 13-oxooctadecadienoic acid, has been linked to the degree of differentiation in intestinal cells. chemfaces.com Higher levels of this enzyme are found in more differentiated cell types, suggesting a role for this metabolic pathway in intestinal cell differentiation. chemfaces.com Additionally, 9-hydroxyoctadecadienoic acid (9-HODE) has been shown to modulate the transcription of genes related to adipocyte (fat cell) development, indicating its involvement in this differentiation process.

The table below provides a summary of the effects of this compound and its analogs on cell proliferation and differentiation in different model systems.

| Compound/Analog | Effect | Cell Line/Model | Key Findings |

| 9-oxo-Octadecadienoic acids (9-oxo-ODAs) | Anti-proliferation | Human cervical cancer cells (HeLa, SiHa) | Suppresses expression of CDK1 nagoya-u.ac.jp |

| 13(S)-Hydroxyoctadeca-9(Z),11(E)-dienoic acid (13-HODE) | Anti-proliferation | Human colon cancer cells | Inhibits cancer cell growth wikipedia.org |

| Arachidonic acid | Pro-proliferation | Cancer cells | Increases cancer cell proliferation nih.gov |

| Conjugated Linoleic Acid (CLA) isomers | Pro-proliferation | Tumor cells | Activates MEK-ERK and PI3K-AKT pathways nih.gov |

| 9-Hydroxyoctadecadienoic acid (9-HODE) | Modulates differentiation | Adipocytes | Modulates transcription of genes for fat cell development |

| 13-HODE dehydrogenase pathway | Promotes differentiation | Intestinal cells | Higher enzyme levels in more differentiated cells chemfaces.com |

Induction of Apoptosis and Cell Cycle Modulation in Experimental Models

This compound and its derivatives have been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in various experimental models, highlighting their potential as regulators of cell fate.

Several studies have demonstrated the pro-apoptotic effects of these fatty acids. For example, 9-oxo-octadecadienoic acids (9-oxo-ODAs) have been found to induce apoptosis in human cervical cancer cells. nagoya-u.ac.jp This induction of apoptosis is a key mechanism behind their anti-tumor effect. nagoya-u.ac.jp Similarly, research has shown that 9-hydroxyoctadecadienoic acid (9-HODE) can induce apoptosis in certain cancer cell lines. Furthermore, some isomers of conjugated linoleic acid (CLA) have been reported to increase apoptosis in cancer cells. nih.gov The induction of apoptosis by these compounds is often linked to their effects on mitochondria, including the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. mdpi.com

In addition to inducing apoptosis, these fatty acids can also modulate the cell cycle. The compound 9-oxo-ODAs have been shown to induce cell cycle arrest in HPV-positive human cervical cancer cells. nagoya-u.ac.jp This arrest is associated with the suppression of CDK1 expression, a key regulator of the cell cycle. nagoya-u.ac.jp Other signaling pathways, such as those involving MAPKs, are also known to regulate the cell cycle, and can be influenced by fatty acids. nih.govmdpi.com

The table below summarizes the findings on the induction of apoptosis and cell cycle modulation by this compound and its analogs.

| Compound/Analog | Effect | Cell Line/Model | Mechanism |

| 9-oxo-Octadecadienoic acids (9-oxo-ODAs) | Induces apoptosis and cell cycle arrest | Human cervical cancer cells | Suppression of CDK1 and HPV oncoprotein expression nagoya-u.ac.jp |

| 9-Hydroxyoctadecadienoic acid (9-HODE) | Induces apoptosis | Certain cancer cell lines | Varies depending on cell line |

| Conjugated Linoleic Acid (CLA) isomers | Induces apoptosis | Cancer cells | Pro-apoptotic signaling nih.gov |

| Novel trienoic acids | Induces apoptosis | Jurkat cells | Activation of the mitochondrial pathway of apoptosis mdpi.com |

Impact on Cellular Oxidative Stress Responses

Direct research investigating the specific impact of this compound on cellular oxidative stress responses is limited in the available scientific literature. However, studies on its closely related oxidized derivatives, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), provide insights into the potential roles of such fatty acids in oxidative stress pathways.

Under conditions of oxidative stress, polyunsaturated fatty acids like linoleic acid can be oxidized non-enzymatically to form various products, including HODEs. wikipedia.org These molecules are often used as biomarkers for oxidative stress in various diseases, including cardiovascular and neurodegenerative conditions. wikipedia.org For instance, elevated levels of 9-HODE have been observed in atherosclerotic plaques and are associated with markers of oxidative stress in models of neurodegenerative diseases.

Furthermore, some oxidized derivatives of linoleic acid, such as (9Z,11E)-13-oxooctadeca-9,11-dienoic acid (13-KODE), have been shown to modulate cellular responses to oxidative stress. In one study, 13-KODE significantly reduced the production of reactive oxygen species (ROS) induced by lipopolysaccharide (LPS) in macrophage cells. nih.govnih.gov This effect was associated with the increased expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), key components of the cellular antioxidant defense system. nih.govnih.gov While these findings pertain to a derivative, they suggest that the broader class of oxidized octadecadienoic acids may participate in modulating oxidative stress responses. It is important to note that the specific actions of this compound itself remain an area for future investigation.

Angiogenic Activity and Related Signaling in Cellular Assays (e.g., (9Z,12Z)-octadeca-9,12-dienoic acid)

The angiogenic potential of this compound and its isomers has been explored in cellular and model systems. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. Research has indicated that certain octadecadienoic acids can influence this process.

For example, a study investigating the anti-hypoxia effects of Chinese cordyceps identified (9Z,12Z)-octadeca-9,12-dienoic acid as one of the major bioactive compounds. In a chorioallantoic membrane model, both the whole cordyceps extract and isolated (9Z,12Z)-octadeca-9,12-dienoic acid demonstrated significant angiogenic activity under hypoxic conditions. The study suggested that this pro-angiogenic effect might be mediated through the regulation of the VEGF signaling pathway, a crucial pathway in the induction of angiogenesis.

Antimicrobial Mechanisms of Action in Model Organisms (drawing from 7,10-epoxythis compound research)

Research on the furan fatty acid derivative, 7,10-epoxythis compound, has provided significant insights into the antimicrobial mechanisms of this class of compounds. These studies have primarily focused on its activity against pathogenic bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Direct Antimicrobial Activity against Pathogenic Microorganisms (e.g., Staphylococcus aureus)

7,10-epoxythis compound has demonstrated direct antimicrobial activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. In laboratory studies, this compound exhibited anti-staphylococcal effects with minimum inhibitory concentrations (MICs) in the range of 125-250 mg/L. At a concentration of 125 mg/L, it was shown to inhibit the growth of an MRSA strain by 90.5% and an MSSA strain by 85.3%.

Synergistic Effects with Established Antimicrobials in Co-Treatment Studies

A significant aspect of the antimicrobial potential of 7,10-epoxythis compound is its ability to act synergistically with existing antibiotics, particularly β-lactams, against multidrug-resistant bacteria. Studies have shown that this compound can potentiate the activity of β-lactam antibiotics against MRSA strains.

In co-treatment studies, the combination of 7,10-epoxythis compound with antibiotics such as oxacillin, ampicillin, and penicillin resulted in a significant reduction in the viable counts of multidrug-resistant S. aureus. This synergistic activity is highlighted by a mean fractional inhibitory concentration index below 0.5, indicating a potent combined effect. The membrane-targeting action of 7,10-epoxythis compound is thought to facilitate the uptake of these antibiotics into the bacterial cells.

Modulation of Microbial Virulence Factors and Their Expression

Beyond direct killing, 7,10-epoxythis compound has been shown to modulate the expression of virulence factors in S. aureus at sublethal concentrations. Research indicates that at a concentration of 15.6 mg/L, which is non-toxic to the bacteria, the compound markedly reduces hemolytic, coagulase, and autolytic activities in both MRSA and MSSA. This suggests that 7,10-epoxythis compound can attenuate the pathogenicity of S. aureus without exerting selective pressure for resistance based on bactericidal effects.

Impact on Microbial Cell Membrane Integrity and Permeability

The primary mechanism underlying the antimicrobial and synergistic effects of 7,10-epoxythis compound appears to be its action on the microbial cell membrane. Studies have demonstrated that the compound dose-dependently alters the membrane integrity of S. aureus.

At its MIC, 7,10-epoxythis compound was found to permeabilize over 95% of MRSA cells to small molecules. This disruption of the cell membrane's integrity is believed to be a key factor in its direct antimicrobial action and its ability to enhance the efficacy of other antibiotics by increasing their cellular uptake.

Data Tables

Table 1: Antimicrobial Activity of 7,10-epoxythis compound against Staphylococcus aureus

| Parameter | Observation | Reference |

| Minimum Inhibitory Concentration (MIC) | 125-250 mg/L against MRSA and MSSA | |

| Growth Inhibition at 125 mg/L | 90.5% against MRSA 01ST001 | |

| Growth Inhibition at 125 mg/L | 85.3% against MSSA ATCC 29213 | |

| Membrane Permeabilization at MIC | >95% of MRSA 01ST001 cells | |

| Virulence Factor Reduction (at 15.6 mg/L) | Marked reduction in hemolytic, coagulase, and autolytic activities |

Table 2: Synergistic Effects of 7,10-epoxythis compound with β-Lactam Antibiotics against Multidrug-Resistant S. aureus

| Combination | Effect | Reference |

| 7,10-EODA + Oxacillin | Synergistic activity with a mean fractional inhibitory concentration index < 0.5 | |

| 7,10-EODA + Ampicillin | Synergistic activity with a mean fractional inhibitory concentration index < 0.5 | |

| 7,10-EODA + Penicillin | Synergistic activity with a mean fractional inhibitory concentration index < 0.5 | |

| 7,10-EODA + β-lactams | Increased uptake of antibiotics into MRSA cells |

Advanced Analytical Methodologies for Octadeca 7,9 Dienoic Acid Research

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is the cornerstone of fatty acid analysis, providing the necessary resolving power to separate individual isomers from complex mixtures. When coupled with mass spectrometry, it becomes a powerful tool for both qualitative identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including isomers of octadecadienoic acid. nih.govjianhaidulab.com For GC analysis, the carboxylic acid group of Octadeca-7,9-dienoic acid must first be derivatized to increase its volatility. jianhaidulab.com Common derivatization methods include conversion to fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters. nih.gov For instance, a method for determining octadecenedioic acid involved converting the compound into its trimethylsilylated derivative using N,O-bis(trimethylsilyl)trifluoroacetamide. nih.gov

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with a stationary phase in a long capillary column. jianhaidulab.comjournal-of-agroalimentary.ro The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. nist.gov

For quantitative analysis, selected ion monitoring (SIM) is often employed. nih.gov This mode increases sensitivity and specificity by having the mass spectrometer detect only a few characteristic fragment ions of the target analyte, rather than scanning the entire mass range. A validated GC-MS method for a related C18 dioic acid demonstrated excellent linearity (correlation coefficient of 0.998) and a limit of quantitation of 250 ng/mL. nih.gov The precision of such methods can be very high, with within-day and between-day variations often better than 5% and 7%, respectively. nih.govresearcher.life

Table 1: Example GC-MS Method Parameters for Fatty Acid Analysis

| Parameter | Typical Value/Condition | Purpose |

| Derivatization | Conversion to FAMEs or TMS esters | Increases volatility for GC analysis. |

| Column | HP-5ms (30m x 0.25mm x 0.25µm) or similar | Separates compounds based on boiling point/polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 75°C to 280°C) | Optimizes separation of multiple compounds. thepharmajournal.com |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | Fragments the molecule for identification. NCI can offer higher sensitivity. jianhaidulab.com |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC) for Isomer Separation and Detection

High-Performance Liquid Chromatography (HPLC) is particularly powerful for separating fatty acid isomers that are difficult to resolve by GC, such as geometric (cis/trans) and positional isomers. hplc.eu When coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific analytical platform. mdpi.com

The separation of octadecadienoic acid isomers often utilizes specialized HPLC columns. Silver ion HPLC (Ag+-HPLC) is a prominent technique where the stationary phase is impregnated with silver ions. nih.gov The silver ions interact with the π-electrons of the double bonds, allowing for the separation of isomers based on the number, position, and geometry of their double bonds. nih.gov This method has been successfully used to resolve the 7-trans, 9-cis-octadecadienoic acid isomer from other conjugated linoleic acids like the 9-cis, 11-trans isomer in various biological samples. nih.gov

Reversed-phase HPLC (RP-HPLC) is another common approach, separating fatty acids based on their hydrophobicity. jsbms.jp The elution order in RP-HPLC is influenced by both the carbon chain length and the position of the double bonds. jsbms.jp LC-MS/MS methods have been developed for the targeted analysis of various fatty acid metabolites, demonstrating excellent linearity (R² > 0.9990) and low limits of detection, often in the sub-ppb range. mdpi.com

Table 2: HPLC Techniques for Octadecadienoic Acid Isomer Separation

| Technique | Principle | Application for this compound | Reference |

| Silver Ion HPLC (Ag+-HPLC) | Separation based on interaction of double bond π-electrons with silver ions. | Highly effective for separating geometric (cis/trans) and positional isomers. | nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Separates isomers where double bond position affects overall polarity. | hplc.eujsbms.jp |

| LC-MS/MS | HPLC separation followed by mass spectrometric detection and fragmentation. | Provides high sensitivity and specificity for quantification in complex matrices like Baijiu. | mdpi.com |

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Quantification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in structural elucidation. nih.gov For this compound (C₁₈H₃₀O₂), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

When combined with tandem mass spectrometry (MS/MS), HRMS is a powerful tool for determining the exact structure of a molecule. nih.gov In an MS/MS experiment, the molecular ion of the analyte is isolated, fragmented, and the masses of the resulting fragment ions are accurately measured. The fragmentation pattern provides detailed information about the molecule's structure, such as the location of double bonds and other functional groups. This approach has been used to fully elucidate the molecular structures of other complex lipids, including identifying sites of unsaturation and ester linkage regiochemistry. nih.govresearchgate.net

In addition to structural analysis, LC-HRMS methods are increasingly used for precise quantification. They offer high sensitivity and specificity, with validated methods demonstrating excellent accuracy and precision for quantifying metabolites in biological fluids like human serum. mdpi.com

Spectroscopic Techniques for Comprehensive Structural Characterization

While chromatographic methods are essential for separation and quantification, spectroscopic techniques provide definitive structural information, confirming the identity of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR (Proton NMR) provides information about the chemical environment of each hydrogen atom. For a compound like this compound, the spectrum would show distinct signals for:

Olefinic protons: Resonances for the hydrogens attached to the C7, C8, C9, and C10 double bonds, typically found in the 5-7 ppm region. The coupling constants (J-values) between these protons can help determine the cis or trans geometry of the double bonds.

Methylene (B1212753) protons (CH₂): Multiple signals for the protons along the aliphatic chain. Protons adjacent to the double bonds (allylic) or the carboxyl group would appear at different chemical shifts than those in the middle of the chain.

Methyl protons (CH₃): A characteristic signal for the terminal methyl group at the end of the fatty acid chain, usually around 0.9 ppm. mdpi.com

Carboxylic acid proton (COOH): A broad signal that can appear over a wide range, often above 10 ppm.

¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. A typical spectrum would display separate peaks for each unique carbon atom, including:

Carbonyl carbon: A signal for the carboxylic acid carbon (C1) at the downfield end of the spectrum, often around 175-180 ppm. mdpi.com

Olefinic carbons: Signals for the sp²-hybridized carbons of the double bonds (C7, C8, C9, C10), typically in the 120-140 ppm range. mdpi.com

Aliphatic carbons: A series of signals for the sp³-hybridized methylene and methyl carbons of the alkyl chain, generally between 10-40 ppm. mdpi.com

For example, the ¹³C-NMR spectrum of a closely related compound, 13-oxo-octadeca-9,11-dienoic acid, showed four distinct olefinic methine carbons between δ 127.0 and 142.6, eleven methylene carbons, and one methyl carbon at δ 13.9. mdpi.com Similar patterns, with shifts corresponding to the 7,9-diene structure, would be expected for the target compound.

Table 3: Expected NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Terminal -CH₃ | ~0.9 |

| Bulk -CH₂- chain | ~1.2-1.6 | |

| Allylic -CH₂- | ~2.0-2.3 | |

| Olefinic =C-H | ~5.3-6.5 | |

| Carboxylic Acid -COOH | >10 (often broad) | |

| ¹³C | Terminal -CH₃ | ~14 |

| Aliphatic -CH₂- carbons | ~22-34 | |

| Olefinic =C carbons | ~125-135 | |

| Carboxylic Acid -COOH | ~175-180 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.com The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected peaks include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. instanano.com

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the alkyl chain. ieeesem.com

C=O Stretch: A very strong, sharp absorption peak around 1700-1725 cm⁻¹, which is highly characteristic of the carbonyl group in a saturated carboxylic acid. ieeesem.com

C=C Stretch: One or more medium-intensity peaks in the 1600-1680 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bonds. The conjugation of the diene system influences the exact position and intensity of this peak.

C-H Bends (Out-of-plane): The region between 700-1000 cm⁻¹ can provide information on the stereochemistry of the double bonds. For instance, trans double bonds typically show a strong absorption near 960-990 cm⁻¹, while cis double bonds show a broader absorption around 675-730 cm⁻¹. nih.gov

FTIR analysis serves as a valuable complementary technique to NMR and MS, quickly confirming the presence of the key carboxylic acid and alkene functional groups that define the structure of this compound. journalwjbphs.comresearchgate.net

Optimized Sample Preparation and Derivatization Strategies for Research Applications

The accurate quantification and characterization of this compound in various samples hinge on meticulous sample preparation. This crucial step involves the efficient extraction of the analyte from its matrix and its subsequent chemical modification, or derivatization, to enhance its detectability in analytical systems. The choice of methodology is dictated by the nature of the sample matrix—whether biological or synthetic—and the analytical platform to be employed.

Efficient Extraction Methods from Diverse Biological and Synthetic Matrices

The isolation of this compound requires distinct approaches for biological samples, where it is often part of complex lipid mixtures, versus synthetic samples, where it is the target product of a chemical reaction.

In biological matrices such as tissues, cells, or biofluids, this compound typically exists in esterified forms like triglycerides or phospholipids. Therefore, an initial hydrolysis step, known as saponification, is required to liberate the free fatty acid. lipidmaps.org This is commonly achieved by heating the sample with an alcoholic solution of a strong base, such as potassium hydroxide (KOH). lipidmaps.org Following hydrolysis, the free fatty acids are partitioned into an organic solvent.

For synthetic matrices, which result from chemical synthesis, the extraction process is generally a component of the reaction work-up. The goal is to separate the synthesized this compound from unreacted starting materials, catalysts, and byproducts. This often involves liquid-liquid extraction, where the reaction mixture is neutralized and extracted with an appropriate organic solvent.

Several established methods are employed for the extraction of lipids, which can be adapted for this compound. Key methods include:

Liquid-Liquid Extraction (LLE): This is the most common approach. After saponification (for biological samples), the mixture is acidified to protonate the fatty acid, making it more soluble in organic solvents. Solvents like isooctane, hexane, or ethyl acetate are then used to extract the analyte. lipidmaps.orgnih.gov

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. After initial extraction into a solvent, the sample is passed through a solid sorbent cartridge that retains the fatty acids. Interfering substances are washed away, and the purified fatty acids are then eluted with a different solvent. This method is valuable for reducing matrix effects and concentrating the analyte.

The table below outlines common extraction strategies applicable to this compound from different matrices.

| Method | Matrix Type | Typical Solvents/Reagents | Key Steps | Advantages | Disadvantages |

| Saponification followed by LLE | Biological (Tissues, Biofluids) | Methanol/KOH, HCl, Isooctane/Hexane | 1. Saponification (hydrolysis) 2. Acidification 3. Extraction with organic solvent | Thoroughly liberates esterified fatty acids | Can be time-consuming; risk of analyte degradation with heat |

| Direct LLE | Synthetic (Reaction Mixtures) | Ethyl Acetate, Diethyl Ether, Water | 1. Quenching/Neutralization of reaction 2. Partitioning between aqueous and organic layers | Simple, rapid for pure samples | Not suitable for complex biological matrices without prior hydrolysis |

| Solid-Phase Extraction (SPE) | Biological & Synthetic | Methanol, Hexane, Diethyl Ether | 1. Initial solvent extraction 2. Loading onto SPE cartridge 3. Washing 4. Elution | High purity, reduces matrix effects, allows for concentration | More expensive, requires method development |

Derivatization Techniques to Enhance Analytical Sensitivity and Specificity

Due to its chemical structure, this compound requires derivatization prior to analysis by common chromatographic techniques like Gas Chromatography (GC) and, in many cases, High-Performance Liquid Chromatography (HPLC). unco.edu Derivatization serves multiple purposes: it increases the volatility of the fatty acid for GC analysis, improves thermal stability, and can introduce a chromophoric or fluorophoric tag to enhance detection by HPLC-UV or fluorescence detectors. unco.edujfda-online.com

For conjugated dienes like this compound, it is critical to use mild derivatization conditions to prevent isomerization or oxidation of the double bonds. jafs.com.pljafs.com.plresearchgate.net

Common Derivatization Strategies:

Fatty Acid Methyl Esters (FAMEs) for GC-MS: This is the most traditional method for GC analysis. The carboxylic acid group is converted to a more volatile methyl ester. A common reagent is boron trifluoride (BF₃) in methanol, which requires heating. mdpi.com An alternative is the use of trimethyl sulfonium hydroxide (TMSH), which allows for rapid derivatization at room temperature, better preserving the structure of unsaturated fatty acids. mdpi.com

Pentafluorobenzyl (PFB) Esters for GC-MS: For high-sensitivity analysis, especially at trace levels, derivatization with pentafluorobenzyl bromide (PFB-Br) is employed. The resulting PFB esters are highly responsive to electron capture negative ion chemical ionization (NCI) mass spectrometry, enabling extremely low detection limits. lipidmaps.org

Phenacyl Esters for HPLC-UV: Since fatty acids lack a strong native UV chromophore, they can be derivatized with a UV-absorbing tag for HPLC analysis. Reagents like 2,4'-dibromoacetophenone react with the carboxylic acid to form phenacyl esters, which have strong UV absorbance around 256 nm. researchgate.net This method is advantageous as it is often performed at lower temperatures (e.g., 40°C), minimizing the risk of isomerization of the conjugated diene system. jafs.com.pljafs.com.plresearchgate.net

The following table compares various derivatization techniques suitable for the analysis of this compound.

| Derivative | Reagent(s) | Analytical Platform | Advantages | Considerations |

| Fatty Acid Methyl Ester (FAME) | Boron Trifluoride-Methanol (BF₃-MeOH) | GC-MS, GC-FID | Well-established, reliable for general profiling | High temperatures can cause isomerization of conjugated systems jafs.com.pl |

| Fatty Acid Methyl Ester (FAME) | Trimethyl Sulfonium Hydroxide (TMSH) | GC-MS, GC-FID | Rapid, occurs at room temperature, minimizes degradation | Reagent can be less stable |

| Pentafluorobenzyl (PFB) Ester | Pentafluorobenzyl Bromide (PFB-Br), Diisopropylethylamine | GC-MS (NCI) | Extremely high sensitivity for trace analysis | Requires specific NCI source on the mass spectrometer |

| Phenacyl Ester | 2,4'-Dibromoacetophenone, Triethylamine | HPLC-UV | Low-temperature reaction preserves isomer integrity; good for quantification | Less structural information than MS; requires a separate cleanup step |

Structure Activity Relationship Sar Studies of Octadeca 7,9 Dienoic Acid and Its Structural Analogs

Correlating Double Bond Position and Stereochemistry with Biological Functionality

The arrangement of double bonds within the 18-carbon backbone of octadecadienoic acids is a critical determinant of their three-dimensional shape and, consequently, their biological function. The position and geometry (cis/Z or trans/E) of these bonds dictate how the molecule interacts with enzymes, receptors, and cell membranes.

The stereochemistry of the double bonds significantly impacts the molecule's physical properties. For instance, the trans configuration, as seen in (6E,9E)-octadeca-6,9-dienoic acid, imparts a more linear and rigid structure compared to its cis counterparts. This linearity allows for more efficient molecular packing, similar to saturated fatty acids, which generally results in a higher melting point. In contrast, cis double bonds, such as those in the common linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid), introduce a "kink" or bend in the fatty acid chain. nih.gov This bent conformation disrupts the orderly packing of lipids in cell membranes, thereby increasing membrane fluidity.

These structural differences directly influence biological interactions. The linear shape of trans isomers can alter interactions with membrane proteins and the activity of enzymes embedded within the lipid bilayer. The specific positioning of the conjugated double bond system at the 7th and 9th carbons in octadeca-7,9-dienoic acid, as opposed to the more common 9,12 or 9,11 positions, defines its unique chemical reactivity and the profile of enzymes that can recognize and metabolize it. Positional isomers, such as petroselinic acid (cis-6-octadecenoic acid) and oleic acid (cis-9-octadecenoic acid), demonstrate how a simple shift in double bond location can lead to unique physical properties and allow for the generation of distinct chemical derivatives. d-nb.info

Effects of Specific Functional Group Modifications on Research Outcomes

The introduction of functional groups onto the octadecadienoic acid scaffold through metabolic processes dramatically expands its functional repertoire. These modifications alter the molecule's polarity, reactivity, and shape, leading to a diverse array of bioactive lipids known as octadecanoids. nih.gov

Enzymatic oxidation of 18-carbon fatty acids yields a variety of oxygenated metabolites, including alcohols (hydroxy derivatives), epoxides, and ketones, each with distinct biological activities. nih.gov

Hydroxylation: Enzymes such as lipoxygenases (LOX) and cytochrome P450s (CYP) catalyze the insertion of a hydroxyl (-OH) group to form hydroxyoctadecadienoic acids (HODEs). nih.gov For example, 13-hydroxyoctadeca-9,11-dienoic acid is a well-studied HODE analog that has been isolated from various natural sources and evaluated for its biological activities. nih.gov

Epoxidation: CYP monooxygenases can also convert double bonds into epoxides, three-membered ring structures containing an oxygen atom. These epoxides, such as α-9(10)-EpODE, are reactive molecules that can be further metabolized by enzymes like soluble epoxide hydrolase to form diols. nih.gov A notable related compound is 7,10-epoxythis compound, a furan (B31954) fatty acid that can be synthesized from its dihydroxy precursor, 7,10-dihydroxy-8(E)-octadecenoic acid, through heat treatment. researchgate.net

Ketonization: The oxidation of hydroxyl groups leads to the formation of ketones (or oxo-groups). nih.gov Research on (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids, isolated from red pepper, identified them as potent inhibitors of acetyl-CoA carboxylase (ACC). tandfonline.com In a comparative SAR study, it was found that the inhibitory activity was not significantly influenced by the specific position of the oxygen functional group or the stereochemistry of the double bonds. tandfonline.com However, the presence of additional double bonds between the carboxyl group and the oxygen function tended to lower the inhibitory activity. tandfonline.com

Table 1: Bioactivity of Modified Octadecadienoic Acid Analogs

| Modification | Example Compound | Key Research Finding | Reference(s) |

|---|---|---|---|

| Hydroxylation | 13-hydroxyoctadeca-9,11-dienoic acid | Isolated from Ziziphus spina-christi and studied for antibacterial and antioxidant activities. | nih.gov |

| Epoxidation | 7,10-epoxythis compound | A furan fatty acid with antioxidant properties, producible from a dihydroxy precursor. | researchgate.net |

| Ketonization | 9-oxooctadeca-10,12-dienoic acid | Acts as an inhibitor of acetyl-CoA carboxylase (ACC); activity is not highly dependent on the position of the keto group or double bond stereochemistry. | tandfonline.com |

Nitrated fatty acids (NO₂-FAs) are potent signaling molecules formed endogenously through reactions involving nitric oxide (•NO) and its derivatives. researchgate.netacs.org The conjugated diene structure, such as that found in this compound and its isomers, is particularly susceptible to nitration. researchgate.net

The reaction of conjugated linoleic acid with nitrating agents yields nitrated derivatives such as 9- and 12-nitro-octadeca-9,11-dienoic acid (NO₂-CLA). researchgate.netconicet.gov.ar This addition of a nitro (-NO₂) group transforms the fatty acid into an electrophile. conicet.gov.ar The electrophilic nitroalkene can then undergo reversible covalent modification with nucleophilic amino acid residues, particularly cysteine, on proteins. researchgate.net This post-translational modification, known as nitroalkylation, can alter the structure and function of key signaling proteins and enzymes, such as Keap1, leading to the activation of downstream pathways like the Nrf2-antioxidant response element (ARE) pathway. researchgate.net This mechanism is a primary way through which nitrated fatty acids exert broad anti-inflammatory and cell-protective effects. conicet.gov.ar The reaction is often regioselective, and the specific isomer produced can influence the potency and type of biological response. researchgate.net

Computational Approaches in SAR Elucidation

Computational methods are increasingly vital for predicting and explaining the structure-activity relationships of bioactive lipids, complementing experimental research.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. tmkarpinski.com This method provides insights into the molecular basis of a compound's activity.

For analogs of this compound, docking studies have been employed to identify potential biological targets and elucidate binding mechanisms. For example, studies have successfully docked various dienoic fatty acids into the DNA-binding site of topoisomerase IIα, suggesting a potential mechanism for cytotoxic activity. researchgate.net In another study, 9-hydroxy-10,12-octadecadienoic acid, a compound identified in Gliricidia sepium extract, was docked into the binding pockets of several inflammatory and antioxidant protein targets, including Interleukin-6 (IL-6) and Superoxide Dismutase (SOD), to explain its gastroprotective effects. nih.gov These computational predictions help to prioritize compounds for further experimental validation and to understand the specific molecular interactions, such as hydrogen bonds, that stabilize the ligand-target complex. nih.govnih.gov

Table 2: Molecular Docking Studies of Octadecadienoic Acid Analogs

| Ligand | Target Protein | Predicted Outcome/Interaction | Reference(s) |

|---|---|---|---|

| (7Z,11Z)-eicosa-7,11-dienoic acid | Topoisomerase IIα (DNA-binding site) | Prediction of inhibitory action on a key enzyme for DNA replication. | researchgate.net |

| 9-hydroxy-10,12-octadecadienoic acid | Interleukin-6 (IL-6), Superoxide Dismutase (SOD) | Identified potential binding interactions to explain anti-inflammatory and antioxidant effects. | nih.gov |

| 13-hydroxyoctadeca-9,11-dienoic acid | P. aeruginosa PqsA | Predicted binding affinity related to antibacterial activity. | nih.gov |

Network pharmacology is a systems biology-based approach that aims to understand the complex interactions between drug molecules, their multiple targets, and the broader network of biological pathways. nih.govcjnmcpu.com This holistic view is particularly useful for understanding the effects of compounds like fatty acids, which often interact with numerous targets rather than a single protein.

For structural analogs of this compound, network pharmacology has been instrumental in deciphering their mechanisms of action. Studies on traditional Chinese medicines have identified (9Z,12Z)-octadeca-9,12-dienoic acid (linoleic acid) as a key bioactive component. nih.govresearchgate.net By constructing and analyzing compound-target-pathway networks, researchers have linked this fatty acid to significant biological pathways, such as the VEGF signaling pathway. nih.govresearchgate.net The regulation of this pathway is critical for angiogenesis (the formation of new blood vessels), and its modulation by linoleic acid has been proposed as a mechanism for the anti-hypoxia effects of certain herbal remedies. researchgate.netresearchgate.net Such analyses help to build a comprehensive picture of a compound's pharmacological effects, moving beyond a one-drug, one-target paradigm. nih.gov

Future Research Directions and Methodological Innovations for Octadeca 7,9 Dienoic Acid

Integration of Advanced Omics Technologies (Metabolomics, Lipidomics)

The comprehensive analysis of octadeca-7,9-dienoic acid within complex biological matrices necessitates the use of advanced "omics" technologies. Metabolomics and lipidomics, in particular, offer powerful tools for understanding the broader metabolic context in which this fatty acid functions.

Untargeted and Targeted Approaches for Comprehensive Identification and Quantification in Research Samples

Modern analytical platforms, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are central to both untargeted and targeted lipidomics. nih.govnih.gov Untargeted metabolomics allows for the broad profiling of a wide range of metabolites in a sample, which can help in identifying novel derivatives or metabolic pathways related to this compound. nih.govnih.gov This approach is particularly useful for discovering unexpected alterations in metabolic pathways in response to various stimuli or in disease states. nih.gov

Conversely, targeted analysis provides precise quantification of specific molecules, including different isomers of this compound and its metabolites. creative-proteomics.com Techniques like quadrupole time-of-flight mass spectrometry (Q-TOFMS) offer high sensitivity and accuracy for the quantification of oxidized linoleic acid metabolites. researchgate.net The development of these methods is crucial for validating findings from untargeted studies and for establishing reliable biomarkers. researchgate.net For instance, targeted methods have been developed to quantify oxidized linoleic acid metabolites in plasma, which could provide insights into various pathological conditions. researchgate.net

The combination of untargeted and targeted approaches will provide a more complete picture of the roles of this compound and its derivatives in biological systems. nih.gov

Development of Advanced Biocatalysis and Synthetic Biology Platforms

The limited availability of this compound from natural sources necessitates the development of efficient and scalable production methods. Biocatalysis and synthetic biology offer promising solutions to this challenge.

Researchers are exploring the use of engineered microorganisms to produce specific fatty acids. For example, synthetic biology approaches are being considered for the scalable production of various dienoic acids using engineered yeast strains. vulcanchem.com The ω-oxidation pathway in some microorganisms can be harnessed for the bioconversion of fatty acids into dicarboxylic acids. nih.gov This involves leveraging enzymes like P450 monooxygenases, fatty-alcohol dehydrogenases, and fatty-aldehyde dehydrogenases. nih.gov

Furthermore, the discovery and characterization of novel enzymes with specific functionalities are crucial. For instance, fungal peroxygenases have demonstrated the ability to perform regioselective and stereoselective epoxidation of fatty acids. csic.es Such enzymes could be employed to create novel derivatives of this compound with unique biological activities. The development of computer-aided design tools for biocatalytic cascades is also accelerating the design of efficient production pathways. researchgate.net

Exploration in Non-Mammalian and Diverse Model Organisms

While much of the research on fatty acids has focused on mammals, exploring the presence and function of this compound in a wider range of organisms can provide valuable evolutionary and ecological insights.

Studies have identified various octadecadienoic acids in insects, where they play roles in processes like cold hardening and serve as pheromone precursors. nih.govbiologists.com For example, oleic acid is a key fatty acid in many insects, and its derivatives are crucial for maintaining membrane fluidity at low temperatures. nih.govresearchgate.net The biosynthesis of linoleic acid, a related compound, has been shown to be a key step in the production of sex pheromones in some parasitic wasps. biologists.com

Marine organisms are another rich and largely untapped source of novel fatty acids and their derivatives. researchgate.netrsc.orgrsc.org Research has uncovered a variety of polyunsaturated fatty acids with unique structures and biological activities in marine sponges, algae, and mollusks. researchgate.netrsc.org For example, a metabolite named (7Z,9Z,12Z)-octadeca-7,9,12-trien-5-ynoic acid has been isolated from a marine source. researchgate.netrsc.org Fungi are also a source of unique fatty acids and enzymes involved in their metabolism. acs.orgresearchgate.net The investigation of these diverse organisms could lead to the discovery of new isomers or derivatives of this compound with potent bioactivities.

Addressing Current Challenges and Identifying Novel Research Opportunities in this compound Chemistry and Biology

Several challenges and opportunities exist in the field of this compound research. A significant hurdle is the unambiguous identification and nomenclature of its various isomers and derivatives. nih.gov The development of standardized analytical methods and a clear naming system is essential for consistency and clarity in the literature. acs.orgnih.gov

The synthesis of specific isomers of this compound and their derivatives remains a key challenge. While some chemical synthesis methods have been developed, they can be complex and multi-stepped. researchgate.net The development of more efficient and stereoselective synthetic routes is a priority. mdpi.com

Future research should also focus on elucidating the specific biological targets and mechanisms of action of this compound. While some studies have pointed to its potential anti-inflammatory and antimicrobial properties, the underlying molecular interactions are not fully understood. nih.govnih.govresearchgate.net For instance, a furan (B31954) fatty acid derivative, 7,10-epoxythis compound, has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus. nih.govresearchgate.net Further investigation into its interactions with cellular membranes and key signaling pathways, such as NF-κB and MAPK, is warranted. nih.gov

The exploration of the therapeutic potential of this compound and its derivatives in various diseases represents a significant opportunity. This includes its potential role in metabolic disorders, inflammatory diseases, and as an antimicrobial agent. vulcanchem.comnih.govnih.gov

Q & A

Q. How should research questions be aligned with methodologies for studying biological effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.